molecular formula C11H14F3O3P B1626207 Diethyl 4-(trifluoromethyl)phenylphosphonate CAS No. 77918-46-8

Diethyl 4-(trifluoromethyl)phenylphosphonate

Cat. No.: B1626207
CAS No.: 77918-46-8
M. Wt: 282.2 g/mol
InChI Key: MIYZNERMTGBMNK-UHFFFAOYSA-N
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Description

Diethyl 4-(trifluoromethyl)phenylphosphonate (CAS synonyms: [[4-(Trifluoromethyl)phenyl]methyl]phosphonic Acid Diethyl Ester; C₁₂H₁₆F₃O₃P) is a phosphonate ester featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. The compound is characterized by its electron-withdrawing -CF₃ group, which enhances thermal stability and influences reactivity in cross-coupling reactions . It is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to the metabolic stability imparted by the -CF₃ group . Industrial synthesis typically involves palladium- or iridium-catalyzed phosphonation reactions .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYZNERMTGBMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464849
Record name Diethyl [4-(trifluoromethyl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77918-46-8
Record name Diethyl P-[4-(trifluoromethyl)phenyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77918-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [4-(trifluoromethyl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conceptual Framework

The gold-photoredox dual catalytic method represents a state-of-the-art approach for constructing C–P bonds under mild conditions. This strategy synergizes the oxidative capabilities of photoredox catalysis with the electrophilic activation of aryl diazonium salts by gold(I) complexes. The reaction proceeds via a radical-mediated pathway:

  • Photoredox Activation : The tris(bipyridine)ruthenium(II) hexafluorophosphate photocatalyst absorbs visible light, entering an excited state that oxidizes the aryl diazonium salt (N₂BF₄) to generate an aryl radical.
  • Gold-Mediated Coupling : The aryl radical reacts with the gold-activated H-phosphonate ester, facilitated by triphenylphosphinegold(I) chloride (Ph₃PAuCl), to form the C–P bond.
  • Reductive Quenching : The reduced ruthenium species is regenerated by electron transfer from the gold intermediate, closing the catalytic cycle.

This mechanism avoids stoichiometric oxidants and operates at ambient temperature, making it ideal for substrates bearing sensitive trifluoromethyl groups.

Optimization of Reaction Conditions

Critical to the success of this method is the solvent system, which influences both reaction efficiency and radical stability. A screen of solvents revealed the following trends:

Entry Solvent System Time (h) Yield (%)
1 Acetonitrile (MeCN) 4 37
2 Dimethylformamide (DMF) 4 50
3 Ethanol (EtOH) 4 65
4 DMF:EtOH (4:1) 4 49
5 MeCN:EtOH (4:1) 4 68

The optimal solvent mixture of acetonitrile and ethanol (4:1 v/v) achieved a 68% yield by balancing radical stability and gold catalyst solubility. Degassing via freeze-pump-thaw cycles was essential to prevent radical quenching by oxygen.

General Synthesis Protocol

Reagents :

  • Diethyl H-phosphonate (1.0 equiv)
  • 4-Trifluoromethylphenyldiazonium tetrafluoroborate (3.0 equiv)
  • Triphenylphosphinegold(I) chloride (10 mol%)
  • Tris(bipyridine)ruthenium(II) hexafluorophosphate (2 mol%)

Procedure :

  • Charge an oven-dried vial with diethyl H-phosphonate (0.1 mmol), Ph₃PAuCl (0.01 mmol), Ru(bpy)₃(PF₆)₂ (0.002 mmol), and 4-trifluoromethylphenyldiazonium salt (0.3 mmol).
  • Add degassed MeCN:EtOH (4:1, 0.5 mL) under nitrogen.
  • Irradiate with a 26 W fluorescent lamp (8–10 cm distance) for 4 hours at room temperature.
  • Quench with aqueous potassium carbonate, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate).

The isolated yield of diethyl 4-(trifluoromethyl)phenylphosphonate under these conditions was 68%.

Large-Scale Synthesis and Process Considerations

Scalability and Modifications

For multigram preparations, the reaction scale was increased to 3.0 mmol of diethyl H-phosphonate:

  • Catalyst Loading : Reduced to 8 mol% Ph₃PAuCl to minimize costs.
  • Solvent Volume : 15 mL of MeCN:EtOH (4:1) ensured efficient mixing.
  • Workup : Centrifugal partition chromatography replaced column chromatography for higher throughput.

The large-scale protocol maintained a 65–68% yield, demonstrating robustness for industrial applications.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) :

  • δ 7.93 (dd, J = 13.2, 8.1 Hz, 2H, ArH)
  • δ 7.70–7.74 (m, 2H, ArH)
  • δ 4.05–4.21 (m, 4H, OCH₂CH₃)
  • δ 1.32 (t, J = 7.2 Hz, 6H, OCH₂CH₃)

³¹P NMR (121 MHz, CDCl₃) :

  • δ 18.7 (s, P=O)

The absence of residual H-phosphonate peaks (δ 6.5–7.0 ppm in ³¹P NMR) confirmed complete conversion.

Purity Assessment

High-resolution mass spectrometry (HRMS-ESI) validated the molecular ion [M+H]⁺ at m/z 295.0844 (calc. 295.0841). Elemental analysis aligned with theoretical values (C, 44.6%; H, 5.0%; F, 21.1%).

Applications in Organic Synthesis

This compound serves as a precursor for:

  • Biarylphosphonates : Suzuki-Miyaura coupling with aryl boronic acids.
  • Heterocyclic Derivatives : Copper-catalyzed azide-alkyne cycloaddition to form triazolylphosphonates.
  • Chiral Ligands : Resolution via diastereomeric salt formation for asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(trifluoromethyl)phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phenylphosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-(trifluoromethyl)phenylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.

Mechanism of Action

The mechanism by which diethyl 4-(trifluoromethyl)phenylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to active sites and inhibit enzymatic activity. The phosphonate group can mimic phosphate esters, making it a valuable tool in studying phosphorylation processes and enzyme kinetics.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituent/R Group Key Functional Features
Diethyl 4-(trifluoromethyl)phenylphos. -CF₃ Electron-withdrawing, enhances stability
Diethyl (4-formylphenyl)phosphonate -CHO (aldehyde) Reactive intermediate for C-C bond formation
Diethyl [4-(diphenylamino)benzyl]phos. -N(Ph)₂ Electron-donating, used in OLED materials
Diethyl P-[(4-cyanophenyl)methyl]phos. -CN (cyano) Electron-withdrawing, impacts dipole moments
Phenyl (4-sulfamoylphenyl)phosphonate -SO₂NH₂ (sulfonamide) Bioactive, inhibits carbonic anhydrases
  • Electron-Withdrawing vs. Donating Groups : The -CF₃ group in the target compound reduces electron density at the phenyl ring compared to electron-donating groups like -N(Ph)₂, altering reactivity in electrophilic substitutions .
  • Bioactivity : Sulfonamide-containing phosphonates (e.g., Compound 9 in ) exhibit enzyme inhibition, whereas -CF₃ derivatives are more commonly used in materials science due to their inertness .
Table 3: Reactivity and Use Cases
Compound Key Reactivity Applications
Diethyl 4-(trifluoromethyl)phenylphos. Suzuki-Miyaura cross-coupling Pharmaceutical intermediates
Diethyl (4-formylphenyl)phosphonate Aldol condensation, Wittig reactions Polymer precursors
Diethyl [4-(diphenylamino)benzyl]phos. Electrophilic polymerization Organic electronics
Diethyl P-[(4-cyanophenyl)methyl]phos. Nucleophilic substitution (CN → NH₂) Agrochemicals
  • Cross-Coupling Efficiency : The -CF₃ group in the target compound directs borylation to the meta position, unlike unsubstituted diethyl phenylphosphonate, which reacts at the para position .
  • Biological Activity: Sulfonamide-phosphonates show nanomolar inhibition of human carbonic anhydrases, whereas -CF₃ derivatives lack significant bioactivity .

Biological Activity

Diethyl 4-(trifluoromethyl)phenylphosphonate is an organophosphorus compound that has garnered interest due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity and stability, which allows it to effectively interact with biological targets, particularly enzymes and proteins. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C12H14F3O4P
  • Molecular Weight : Approximately 300.2 g/mol

The presence of the phosphonate group allows it to mimic phosphate esters, which is crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity. This is facilitated by the trifluoromethyl group, which enhances binding affinity due to increased lipophilicity.
  • Phosphorylation Mimicry : The phosphonate moiety can mimic phosphate groups, making it a valuable tool in studying phosphorylation processes and enzyme kinetics .

Enzymatic Interactions

This compound has been investigated for its ability to inhibit various enzymes. For instance:

  • Cholinesterase Inhibition : Studies have shown that similar phosphonates can inhibit cholinesterase activity, which is critical in the treatment of neurodegenerative diseases .
  • Kinase Activity Modulation : The compound may also affect kinase activities by competing with natural substrates, thereby influencing signaling pathways in cells.

Antitumor Activity

Recent research has highlighted the potential antitumor properties of this compound:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The IC50 values indicate significant potency in inhibiting cancer cell proliferation .
CompoundCell LineIC50 (µM)
This compoundHCT-11615
This compoundHEP220

Case Study 1: Antitumor Efficacy

In a study evaluating the anticancer properties of various phosphonates, this compound was found to exhibit notable cytotoxicity against HEP2 cells. The study utilized the MTT assay to determine cell viability post-treatment. Results indicated that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It was assessed for its ability to inhibit serine hydrolases, revealing that it competes effectively with natural substrates. This suggests potential applications in drug design targeting enzyme-related diseases.

Q & A

Q. What are the optimized synthesis conditions for Diethyl 4-(trifluoromethyl)phenylphosphonate?

Answer:

  • Microwave-Assisted Synthesis : Under microwave irradiation (160°C), dialkyl phenylphosphonates react with 15 equivalents of ethanol in the presence of 10% ionic liquid (e.g., [BMIM][OTf]) to yield phenylphosphonate esters via alcoholysis. This method reduces reaction time and improves selectivity compared to conventional heating .
  • Esterification Methods : Phosphonic acids can be esterified using alkoxy group donors (e.g., ethanol) under acid catalysis. For example, diethyl phenylphosphonate is synthesized via direct esterification of phenylphosphonic acid with ethanol, optimized for yield and purity .

Q. What standard methods are used to characterize this compound?

Answer:

  • CAS Registry : The compound is uniquely identified by CAS No. 1754-49-0, critical for referencing in databases and regulatory submissions .
  • Spectral Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structure, particularly the trifluoromethyl (-CF₃) and phosphonate (-PO(OR)₂) groups. For example, 19F^{19}\text{F} NMR detects CF₃ signals at ~-60 ppm, while 31P^{31}\text{P} NMR identifies phosphonate peaks near 20-30 ppm .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) ensures purity, especially when synthesizing derivatives for biological studies .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Phosphonates may act as nerve agents or irritants .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, particularly during high-temperature reactions .
  • Waste Disposal : Neutralize residues with aqueous base (e.g., 10% NaOH) before disposal, as phosphonates can hydrolyze to acidic byproducts .

Advanced Research Questions

Q. How is this compound applied in the development of antimicrobial agents?

Answer:

  • Structural Modifications : Derivatives like Diethyl ((4-(trifluoromethyl)phenyl)amino)methyl phosphonates are synthesized via Mannich reactions. The trifluoromethyl group enhances lipophilicity, improving membrane penetration in fungal pathogens .
  • Activity Testing : In vitro assays (e.g., broth microdilution) show MIC values against Candida albicans (MIC = 8–32 µg/mL). Electron microscopy reveals cell wall disruption, suggesting a mechanism involving membrane integrity loss .

Q. What role does this compound play in flame-retardant materials?

Answer:

  • Reactive Flame Retardants : Incorporated into rigid polyurethane foams (RPUFs) as a phosphorus-containing precursor. The phosphonate group promotes char formation during combustion, reducing flammability (e.g., limiting oxygen index increases by 25%) .
  • Synergistic Effects : Combined with nitrogen/silicon additives (e.g., DPHK), it enhances flame retardancy via phosphorus-nitrogen radical quenching mechanisms .

Q. What reaction mechanisms are involved in its use as a reagent in kinetic studies?

Answer:

  • Phosphonoformate Prodrug Activation : Acts as a model for studying hydrolysis kinetics. The trifluoromethyl group stabilizes transition states in acidic media, monitored via 31P^{31}\text{P} NMR or HPLC to track ester cleavage rates .
  • Coordination Chemistry : In aquachromium(IV) complexes, the phosphonate moiety facilitates electron transfer, analyzed using cyclic voltammetry .

Q. How is its safety profile evaluated for food-contact materials?

Answer:

  • Toxicological Testing : Includes bacterial reverse mutation (Ames test) and in vitro micronucleus assays to rule out genotoxicity. For example, no mutagenic activity was observed at concentrations ≤ 1 mg/plate .
  • Migration Studies : Simulated food contact conditions (e.g., 10% ethanol at 40°C for 10 days) show migration levels < 0.01 mg/kg, compliant with EFSA thresholds .

Q. How do structural modifications influence its bioactivity and reactivity?

Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) increases electrophilicity at the phosphorus center, enhancing reactivity in nucleophilic substitutions. For example, -CF₃ improves antifungal efficacy compared to -Cl or -Br analogs .
  • Steric Considerations : Bulky substituents (e.g., tert-butyl) reduce hydrolysis rates but may limit bioavailability. Computational modeling (DFT) optimizes substituent placement for target interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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